Methyl 2-bromo-3,6-difluorobenzoate

Description

BenchChem offers high-quality Methyl 2-bromo-3,6-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-3,6-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-3,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEJIRZTQOYEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromo-3,6-difluorobenzoate

Foreword: Navigating the Landscape of Highly Functionalized Scaffolds

In the dynamic arena of medicinal chemistry and materials science, the strategic incorporation of fluorine and bromine into aromatic systems represents a cornerstone of modern molecular design. These halogens impart unique electronic properties, modulate lipophilicity, and provide reactive handles for further chemical elaboration.[1][2][3] Methyl 2-bromo-3,6-difluorobenzoate (CAS 1805523-44-7) emerges as a compound of significant interest, embodying the potential of poly-functionalized aromatic building blocks. This guide aims to provide a comprehensive technical overview of this molecule, from its synthesis and characterization to its potential applications, grounded in established chemical principles and data from analogous structures. While specific literature on this exact isomer is sparse, this document synthesizes available information on related compounds to present a robust and predictive profile for researchers and drug development professionals.

Molecular Overview and Physicochemical Properties

Methyl 2-bromo-3,6-difluorobenzoate is a halogenated aromatic ester with a molecular formula of C₈H₅BrF₂O₂.[4][5] The strategic placement of two fluorine atoms and a bromine atom on the benzene ring, ortho and meta to the methyl ester group, creates a unique electronic and steric environment. This substitution pattern is anticipated to significantly influence the molecule's reactivity and its interactions with biological targets.

Table 1: Physicochemical Properties of Methyl 2-bromo-3,6-difluorobenzoate

| Property | Value | Source |

| CAS Number | 1805523-44-7 | [4][6][7] |

| Molecular Formula | C₈H₅BrF₂O₂ | [4][5] |

| Molecular Weight | 251.02 g/mol | [5] |

| Boiling Point | 258.3 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.652 ± 0.06 g/cm³ | [4] |

| Appearance | Predicted to be a solid or liquid at room temperature. | [4] |

| Purity | Typically available at ≥95% | [4] |

Synthesis and Purification: A Proposed Route

Synthesis of the Precursor: 2-bromo-3,6-difluorobenzoic acid

The synthesis of the parent acid is a critical first step. A plausible route could involve the bromination of 2,5-difluorobenzoic acid. The directing effects of the carboxylic acid and the fluorine atoms would need to be carefully considered to achieve the desired regioselectivity. Alternatively, a multi-step synthesis starting from a more readily available precursor, such as a difluoroaniline derivative, could be employed, involving steps like diazotization and Sandmeyer-type reactions.[8][9][10]

Esterification Protocol

The final step is the conversion of the carboxylic acid to the methyl ester. A standard Fischer esterification or methylation with a reagent like methyl iodide or dimethyl sulfate under basic conditions would be effective.

Experimental Protocol: Fischer Esterification of 2-bromo-3,6-difluorobenzoic acid

-

Reaction Setup: To a solution of 2-bromo-3,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-bromo-3,6-difluorobenzoate.

Caption: Proposed Fischer esterification for the synthesis of Methyl 2-bromo-3,6-difluorobenzoate.

Spectroscopic Characterization (Predicted)

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of Methyl 2-bromo-3,6-difluorobenzoate. While experimental data for this specific isomer is not published, we can predict the key spectral features based on its structure and data from analogous compounds.[11]

Table 2: Predicted Spectroscopic Data for Methyl 2-bromo-3,6-difluorobenzoate

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (2H) appearing as complex multiplets in the range of δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atoms. - Methyl ester protons (3H) as a singlet around δ 3.9 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ester at ~165 ppm. - Aromatic carbons appearing in the range of δ 110-160 ppm, with characteristic large C-F coupling constants. - Methyl carbon of the ester around δ 52 ppm. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling. |

| IR (Infrared) | - Strong C=O stretching vibration of the ester group around 1720-1740 cm⁻¹. - C-F stretching vibrations in the region of 1200-1300 cm⁻¹. - Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. - C-Br stretching vibration, typically in the fingerprint region. |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

Reactivity and Synthetic Utility

The true value of Methyl 2-bromo-3,6-difluorobenzoate lies in its potential for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for selective and sequential modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[12][13][14][15] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Potential palladium-catalyzed cross-coupling reactions of Methyl 2-bromo-3,6-difluorobenzoate.

Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

Reaction Setup: In a reaction vessel, combine Methyl 2-bromo-3,6-difluorobenzoate (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting crude product is purified by column chromatography.[16]

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the two fluorine atoms and the ester group can activate the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of one of the fluorine atoms by a suitable nucleophile under specific conditions.

Ester Hydrolysis and Amidation

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.[17]

Applications in Drug Discovery and Materials Science

Fluorinated benzoic acid derivatives are privileged scaffolds in medicinal chemistry.[1][3] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The specific substitution pattern of Methyl 2-bromo-3,6-difluorobenzoate makes it an attractive starting material for the synthesis of novel inhibitors for various biological targets, such as kinases and proteases. The bromine atom provides a convenient point for diversification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

In materials science, highly halogenated aromatic compounds are precursors to organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique electronic properties conferred by the fluorine and bromine atoms can be harnessed to tune the optical and electronic characteristics of these materials.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling Methyl 2-bromo-3,6-difluorobenzoate. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19][20][21][22]

General Safety Information:

-

Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][23]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[4][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[22][23]

Conclusion

Methyl 2-bromo-3,6-difluorobenzoate, while not extensively documented in the scientific literature, represents a promising and versatile building block for chemical synthesis. Its unique combination of reactive sites—a bromine atom for cross-coupling, fluorine atoms for modulating electronic properties, and a modifiable ester group—positions it as a valuable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential reactivity, thereby enabling its effective utilization in the development of novel and functional molecules.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.

- Benchchem. Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry.

- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.

- Garg, S., et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

- LookChem. Cas 1805523-44-7,Methyl 2-bromo-3,6-difluorobenzoate.

- Wikipedia. 4-Fluorobenzoic acid.

- Sigma-Aldrich. Methyl 2-bromo-3,6-difluorobenzoate | 1805523-44-7.

- ChemicalBook. Methyl 2-bromo-3,6-difluorobenzoate | 1805523-44-7.

- ChemicalBook. 2-Bromo-6-fluorobenzoic acid synthesis.

- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- ECHEMI. 773134-11-5, Methyl 4-bromo-2,6-difluorobenzoate Formula.

- BLD Pharm. 1805523-44-7|Methyl 2-bromo-3,6-difluorobenzoate.

- Howei Pharm. CAS 1805523-44-7 C8H5BrF2O2 Methyl 2-bromo-3,6-difluorobenzoate 95%.

- 深圳市迪克曼科技开发有限公司. methyl 2-bromo-3,6-difluorobenzoate - CAS:1805523-44-7.

- Synblock. CAS 773134-11-5 | Methyl 4-bromo-2,6-difluorobenzoate.

- Mol, C. D., et al. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. PMC - NIH.

- Fisher Scientific. SAFETY DATA SHEET.

- Key Organics. Safety Data Sheet.

- CDH Fine Chemical. Benzyl Chloride CAS No 100-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Fisher Scientific. SAFETY DATA SHEET.

- YouTube. Palladium Cross-Coupling Reactions 1. An Introduction.

- Benchchem. Application Notes and Protocols for Catalyst Systems in Reactions Involving Methyl 3-boronobenzoate.

- Benchchem. Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling.

- Benchchem. Spectroscopic Profile of Methyl 3-boronobenzoate: A Technical Guide.

- Chemsrc. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5.

- Wu, X., et al. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. PMC - PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 2-bromo-3,6-difluorobenzoate | 1805523-44-7 [sigmaaldrich.com]

- 5. methyl 2-bromo-3,6-difluorobenzoate - CAS:1805523-44-7 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 6. lookchem.com [lookchem.com]

- 7. Methyl 2-bromo-3,6-difluorobenzoate | 1805523-44-7 [amp.chemicalbook.com]

- 8. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 10. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. globalscientificjournal.com [globalscientificjournal.com]

- 18. fishersci.com [fishersci.com]

- 19. keyorganics.net [keyorganics.net]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. fishersci.com [fishersci.com]

- 22. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]

- 23. CAS 773134-11-5 | Methyl 4-bromo-2,6-difluorobenzoate - Synblock [synblock.com]

A Technical Guide to the Chemical Properties and Reactivity of Methyl 2-bromo-3,6-difluorobenzoate

Section 1: Introduction

Methyl 2-bromo-3,6-difluorobenzoate (CAS No. 1805523-44-7) is a halogenated and fluorinated aromatic ester that serves as a highly versatile building block in modern organic synthesis.[1] Its unique substitution pattern—featuring a bromine atom ortho to the ester and two fluorine atoms activating the aromatic ring—provides multiple, distinct reaction sites. This trifunctional handle makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of electron-withdrawing fluorine atoms significantly influences the molecule's reactivity, particularly in facilitating nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of its chemical properties, spectroscopic profile, synthetic routes, and key reactive pathways, providing researchers with the foundational knowledge to effectively utilize this potent synthetic tool.

Section 2: Physicochemical and Spectroscopic Profile

The physical and chemical properties of Methyl 2-bromo-3,6-difluorobenzoate are summarized below. These characteristics are fundamental for its handling, reaction setup, and purification.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1805523-44-7 | [2][3][4] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.03 g/mol | |

| Physical Form | Solid-Liquid Mixture / Solid | |

| Boiling Point | 258.3 ± 40.0 °C at 760 mmHg | |

| Density | 1.652 ± 0.06 g/cm³ | |

| Flash Point | 110.0 ± 27.3 °C | |

| InChI Key | KIEJIRZTQOYEMQ-UHFFFAOYSA-N |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of Methyl 2-bromo-3,6-difluorobenzoate. While specific spectra are batch-dependent, the expected profile is detailed below, based on its molecular structure and data from analogous compounds.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.9-4.0 ppm. The two aromatic protons on the ring would appear as multiplets in the aromatic region (δ 7.0-7.8 ppm), with their coupling influenced by both the adjacent fluorine atoms and each other (H-H and H-F coupling).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals. The ester carbonyl carbon (C=O) is expected in the downfield region (δ 160-165 ppm). The methyl carbon (-OCH₃) will be found upfield (δ 50-55 ppm). The six aromatic carbons will appear between δ 110-160 ppm, with the carbons directly attached to the highly electronegative fluorine atoms showing large C-F coupling constants and significant downfield shifts.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a critical technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, appearing as multiplets due to F-F and F-H coupling.

-

IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a strong absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the ester group.[5] Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. C-F stretching bands, typically strong, will appear in the 1100-1300 cm⁻¹ range, while C-Br stretching is observed at lower wavenumbers.

-

MS (Mass Spectrometry): Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic molecular ion peak (M⁺) cluster around m/z 250 and 252, with an approximate 1:1 ratio, which is the isotopic signature of a molecule containing one bromine atom. Key fragmentation patterns would likely include the loss of a methoxy radical (•OCH₃) to give [M-31]⁺ and the loss of the methoxycarbonyl radical (•COOCH₃) to give [M-59]⁺.

Section 3: Synthesis and Purification

While several suppliers offer this compound, understanding its synthesis is crucial for specialized applications or scale-up. A common and reliable method for preparing methyl esters from their corresponding carboxylic acids is the Fischer esterification.

Proposed Synthesis: Fischer Esterification

This protocol describes the synthesis of Methyl 2-bromo-3,6-difluorobenzoate from 2-bromo-3,6-difluorobenzoic acid. The reaction utilizes a strong acid catalyst in an excess of methanol, which serves as both the reagent and the solvent, to drive the equilibrium towards the ester product.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3,6-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 mL per gram of carboxylic acid) to the flask.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the suspension. The addition is exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl ester.

Caption: General workflow for the synthesis of Methyl 2-bromo-3,6-difluorobenzoate.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 2-bromo-3,6-difluorobenzoate stems from its three distinct functional handles, allowing for sequential and orthogonal chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, is particularly prevalent in drug discovery.[7][8]

Causality: The C-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[8][9]

Representative Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine Methyl 2-bromo-3,6-difluorobenzoate (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq) or a more advanced pre-catalyst like CataCXium A Pd G3, which has shown high efficacy for challenging substrates.[8]

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture to 80-100 °C for 2-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification via flash chromatography provides the biaryl product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups. Their presence, particularly at the ortho and meta positions relative to the bromine leaving group, activates the ring towards nucleophilic attack.[10]

Causality: The electron-withdrawing nature of the fluorine atoms stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the addition-elimination mechanism of SNAr.[11] This stabilization lowers the activation energy of the reaction, making it favorable. While fluorine is typically a poor leaving group in SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine substituents.[12]

Common nucleophiles for SNAr reactions include alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH). The reaction can displace one of the fluorine atoms or, under more forcing conditions, potentially the bromine atom. The regioselectivity will depend on the specific nucleophile and reaction conditions.

Derivatization of the Ester Group

The methyl ester functionality provides a third reactive handle. It can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This resulting carboxylic acid is a crucial precursor for forming amide bonds, a cornerstone of pharmaceutical chemistry, via coupling with amines using standard reagents like EDC/HOBt or HATU.

Section 5: Handling, Safety, and Storage

Methyl 2-bromo-3,6-difluorobenzoate should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazard Statements: According to supplier safety data, the compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.

Section 6: Conclusion

Methyl 2-bromo-3,6-difluorobenzoate is a powerful and versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its three functional groups: the bromine atom for cross-coupling, the activated aromatic ring for nucleophilic substitution, and the ester for hydrolysis and subsequent derivatization. This multi-faceted reactivity profile, driven by the strategic placement of fluorine atoms, provides chemists with a robust platform for the efficient synthesis of novel and complex molecules, cementing its role as a key building block in modern drug discovery and materials science.

References

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- Methyl 4-bromo-2,6-difluorobenzoate Formula - 773134-11-5. Source: ECHEMI.

- Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5. Source: Sigma-Aldrich.

- Methyl 2-bromo-3,6-difluorobenzoate | 1805523-44-7. Source: ChemicalBook.

- Methyl 2-bromo-3,6-difluorobenzoate CAS#: 1805523-44-7. Source: ChemicalBook.

- 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593. Source: PubChem.

- Methyl 2-bromo-3,6-difluorobenzoate | 1805523-44-7. Source: Sigma-Aldrich.

- Methyl 2-bromo-3,6-difluorobenzoate [CAS: 1805523-44-7]. Source: Ivy Fine Chemicals.

- Methyl 3-bromo-2,6-difluorobenzoate | 1378875-92-3 Cas No. Source: Apollo Scientific.

- CAS 773134-11-5 | Methyl 4-bromo-2,6-difluorobenzo

- Concerted Nucleophilic Aromatic Substitutions.

- Nucleophilic Aromatic Substitution EXPLAINED! Source: YouTube.

- 16.7: Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts.

- Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Application Notes and Protocols. Source: Benchchem.

- Nucleophilic Arom

- Methyl 3-amino-4-bromo-2,6-difluorobenzo

- Cas 1805523-44-7,Methyl 2-bromo-3,6-difluorobenzo

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.

- Methyl 3-bromo-2-fluorobenzoate, 98%, Thermo Scientific Chemicals 5 g. Source: Thermo Fisher Scientific.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- Spectroscopic Profile of Methyl 3-boronobenzoate: A Technical Guide. Source: Benchchem.

- Methyl 4-bromo-2,6-difluorobenzo

- 106614-28-2|Methyl 2,4-difluorobenzo

- Methyl 3-bromobenzoate(618-89-3) 1H NMR spectrum. Source: ChemicalBook.

- Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity, C8H5BrF2O2, 5 grams. Source: CP Lab Safety.

- 1805523-44-7|Methyl 2-bromo-3,6-difluorobenzo

Sources

- 1. lookchem.com [lookchem.com]

- 2. Methyl 2-bromo-3,6-difluorobenzoate | 1805523-44-7 [amp.chemicalbook.com]

- 3. Methyl 2-bromo-3,6-difluorobenzoate CAS#: 1805523-44-7 [m.chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 3-bromobenzoate(618-89-3) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Predicted Spectral Characteristics of Methyl 2-bromo-3,6-difluorobenzoate

Abstract

Introduction: The Structural Context

Methyl 2-bromo-3,6-difluorobenzoate (C₈H₅BrF₂O₂) is a polysubstituted benzene derivative. Its structure, featuring a methyl ester, a bromine atom, and two fluorine atoms, presents a unique and informative landscape for spectroscopic analysis. The relative positions of these substituents create a distinct electronic environment that governs the molecule's interaction with electromagnetic radiation and its fragmentation behavior. Understanding these interactions is key to confirming its synthesis and purity. This guide will deconstruct the predicted spectral data, explaining the causal relationships between the molecular structure and the anticipated spectral features.

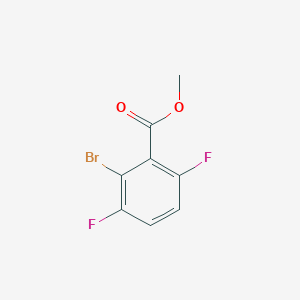

Figure 1. Molecular Structure of Methyl 2-bromo-3,6-difluorobenzoate.

Figure 1. Molecular Structure of Methyl 2-bromo-3,6-difluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For Methyl 2-bromo-3,6-difluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information.

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons (H-4 and H-5) and a methyl group, resulting in three distinct signals.

-

Methyl Protons (-OCH₃): These protons are in a shielded environment and are expected to appear as a singlet, as there are no adjacent protons to cause splitting.

-

Aromatic Protons (H-4, H-5): These two protons are adjacent to each other and will exhibit mutual splitting (ortho coupling). Furthermore, they will experience coupling to the fluorine atoms. H-5 will be coupled to the adjacent F-6 (ortho coupling) and the more distant F-3 (meta coupling). H-4 will be coupled to F-3 (ortho coupling). These complex couplings will result in intricate multiplet patterns, likely a doublet of doublets of doublets (ddd) or a triplet of doublets (td).[1]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| 1 | 7.20 - 7.40 | ddd or td | J(H-H) ≈ 8-9; J(H-F)ortho ≈ 8-10; J(H-F)meta ≈ 5-7 | H-5 |

| 2 | 6.90 - 7.10 | dd or t | J(H-H) ≈ 8-9; J(H-F)ortho ≈ 8-10 | H-4 |

| 3 | ~3.90 | s | - | -OCH₃ |

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Predicted ¹³C NMR Spectrum

The molecule has 8 carbon atoms, all in unique chemical environments, leading to 8 distinct signals. The chemical shifts are heavily influenced by the electronegative F, O, and Br atoms. Carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 1 | ~165 | s | C=O |

| 2 | ~160 | d, ¹J(C-F) ≈ 250-260 Hz | C-3 |

| 3 | ~158 | d, ¹J(C-F) ≈ 250-260 Hz | C-6 |

| 4 | ~125 | d, ²J(C-F) ≈ 15-25 Hz | C-4 |

| 5 | ~118 | d, ²J(C-F) ≈ 15-25 Hz | C-5 |

| 6 | ~115 | d, ²J(C-F) ≈ 20-30 Hz | C-1 |

| 7 | ~110 | d, ²J(C-F) ≈ 20-30 Hz | C-2 |

| 8 | ~53 | s | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment. Two distinct signals are expected for F-3 and F-6. Each fluorine will be coupled to the aromatic protons.[2]

| Predicted Signal | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | 1 | -110 to -120 | m | J(F-H)ortho ≈ 8-10; J(F-H)meta ≈ 5-7 | F-3 | | 2 | -115 to -125 | m | J(F-H)ortho ≈ 8-10 | F-6 |

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)

NMR Experimental Protocol & Workflow

High-quality NMR data is contingent on meticulous sample preparation and instrument setup.[3][4][5][6]

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-bromo-3,6-difluorobenzoate for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring the sample height is approximately 4-5 cm.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition:

-

¹H NMR: Acquire data using a standard pulse program. Typically, 8-16 scans are sufficient.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire data using a suitable pulse program, typically proton-decoupled for simplicity or coupled to observe J(F-H) interactions.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational modes of functional groups. The spectrum provides a unique "fingerprint" of the molecule.[7][8]

Predicted IR Absorption Bands

The key functional groups in Methyl 2-bromo-3,6-difluorobenzoate will produce characteristic absorption bands. Aromatic esters, in particular, often show a pattern of three strong peaks.[9][10]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Medium | C-H Stretch | Methyl (-OCH₃) |

| ~1725 | Strong | C=O Stretch | Ester Carbonyl |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1280 | Strong | C-C-O Stretch | Asymmetrical Ester |

| 1200 - 1000 | Strong | C-F Stretch | Aryl-Fluorine |

| ~1100 | Strong | O-C-C Stretch | Symmetrical Ester |

| 900 - 675 | Medium-Strong | C-H Bending | Aromatic (out-of-plane) |

Table 4: Predicted Characteristic IR Absorption Frequencies

Expertise Insight: The strong carbonyl (C=O) stretch around 1725 cm⁻¹ is one of the most prominent and reliable peaks for identifying an aromatic ester.[10] The presence of multiple strong bands in the 1300-1000 cm⁻¹ region is indicative of the C-O and C-F stretching vibrations.[11]

IR Experimental Protocol

Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring IR spectra of solid or liquid samples.[12][13][14]

Protocol: Acquiring an ATR-FTIR Spectrum

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Use a solvent like isopropanol and a soft, lint-free wipe to clean the surface, then allow it to dry completely.

-

Background Scan: Perform a background scan with the clean, empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid Methyl 2-bromo-3,6-difluorobenzoate sample directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with isopropanol.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.[15][16]

Predicted Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[17][18][19] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

Molecular Formula: C₈H₅BrF₂O₂

-

Molecular Weight (using ⁷⁹Br): 249.94 g/mol

-

Molecular Weight (using ⁸¹Br): 251.94 g/mol

-

Predicted Molecular Ion Peaks:

-

M⁺: m/z ≈ 250 (containing ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 252 (containing ⁸¹Br)

-

Expected Intensity Ratio M⁺:[M+2]⁺ ≈ 1:1

-

Predicted Fragmentation Pattern

EI is a "hard" ionization technique that causes predictable fragmentation of the molecular ion.[20] For Methyl 2-bromo-3,6-difluorobenzoate, key fragmentations are expected to occur at the ester group and through the loss of the halogen atoms.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Fragment Ion | Loss from Molecular Ion |

| 219 | 221 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 191 | 193 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 171 | 171 | [M - Br]⁺ | Loss of bromine radical |

| 143 | 143 | [M - Br - CO]⁺ | Loss of Br, then CO |

Table 5: Predicted Major Fragment Ions in EI-MS

Mass Spectrometry Experimental Protocol

Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) system.

-

Vaporization: The sample is heated under vacuum to ensure it is in the gas phase before entering the ionization source.

-

Ionization: The gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[21]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectral data for Methyl 2-bromo-3,6-difluorobenzoate. By dissecting the molecule's structure and applying established spectroscopic principles, we have constructed a detailed and scientifically grounded spectral profile. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns outlined herein serve as a robust reference for any scientist working with this compound. The inclusion of standardized experimental protocols further enhances the practical utility of this document, empowering researchers to acquire high-quality data and confidently verify the structure and purity of their materials.

References

-

Spectroscopy Online. IR Spectrum Correlation Table. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Adamo, T. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]

-

Emsley, J. W., & Lindon, J. C. (1975). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. Magnetic Resonance in Chemistry. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Diehl, P. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]

-

chemeurope.com. Infrared spectroscopy correlation table. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

-

OpenOChem Learn. Characteristic IR Absorptions. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

College of St. Benedict & St. John's University. ms isotopes: Br and Cl. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

SOP Guide for Pharma. Analytical Method Development: ATR-FTIR Method SOP – V 2.0. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

University of Hawaii. Functional Groups (F.G.) & Infrared Spectroscopy (IR). [Link]

-

LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]

-

ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Nanalysis. NMR sample preparation guidelines. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

WMS, Inc. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

SpectraBase. 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

Pharma Beginners. FTIR-Operation and Calibration SOP. [Link]

-

SpectraBase. 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Mestrelab Research. Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

ResearchGate. Electron Ionization LC-MS: What Is It and Why Use It?. [Link]

-

Wishart Research Group. PROSPRE - 1 H NMR Predictor. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Mestrelab Research. 1D 13C-NMR in Mnova - Getting started. YouTube. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. pubs.aip.org [pubs.aip.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. researchgate.net [researchgate.net]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 14. agilent.com [agilent.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 17. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chromatographyonline.com [chromatographyonline.com]

A Senior Application Scientist's Guide to the Solubility of Methyl 2-Bromo-3,6-difluorobenzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Key Synthetic Intermediate

Methyl 2-bromo-3,6-difluorobenzoate is a halogenated aromatic ester of significant interest as a building block in organic synthesis, particularly for novel pharmaceuticals and agrochemicals. The strategic placement of bromine and fluorine atoms on the benzene ring offers multiple reactive sites for cross-coupling reactions and other synthetic transformations. As with any compound destined for use in drug discovery or process chemistry, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical attribute that governs everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides an in-depth analysis of the predicted solubility profile of methyl 2-bromo-3,6-difluorobenzoate. In the absence of extensive published data for this specific molecule, we will leverage first principles of physical organic chemistry, analyze structurally similar compounds, and provide robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed not merely as a list of data, but as a framework for understanding and experimentally verifying the solubility characteristics of this and similar complex organic molecules.

Physicochemical Profile and Solubility Prediction

To predict the solubility of methyl 2-bromo-3,6-difluorobenzoate, we must first dissect its molecular structure and the contributions of its constituent parts.

-

Aromatic Core : The benzene ring is inherently nonpolar and hydrophobic.

-

Methyl Ester Group (-COOCH₃) : This group introduces polarity and a potential hydrogen bond acceptor site at the carbonyl oxygen. However, it lacks a hydrogen bond donor, limiting its interaction with protic solvents.

-

Halogen Substituents (Br, F) : The two fluorine atoms and one bromine atom are highly electronegative. The introduction of fluorine into aromatic rings can profoundly influence chemical and physical properties.[1] While they increase bond polarity, their overall effect on aqueous solubility is complex. The high electronegativity can decrease the basicity of the aromatic π-system and reduce its ability to interact with water. Halogenated compounds tend to exhibit enhanced solubility in nonpolar organic solvents.[2]

The "Like Dissolves Like" Principle in Action

The overarching principle of "like dissolves like" suggests that a solute will dissolve best in a solvent that has a similar polarity.[3]

-

Aqueous Solubility (Water) : The molecule's large, hydrophobic aromatic core and the lack of strong hydrogen-bonding groups suggest that its solubility in water will be very low. A structurally related compound, methyl 2-bromo-4-fluorobenzoate, is described as only slightly soluble in water.[4] We can confidently predict that methyl 2-bromo-3,6-difluorobenzoate will be classified as practically insoluble in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF) : These solvents can engage in dipole-dipole interactions with the polar ester group and the carbon-halogen bonds. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is commonly used to create stock solutions for high-throughput screening.[5] It is highly probable that the compound will be freely soluble in DMSO, DMF, and THF, and likely soluble in acetonitrile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : Alcohols can act as hydrogen bond acceptors and donors. While the compound lacks a strong donor site, the polarity of the ester group should allow for moderate interaction. We predict solubility to sparingly soluble behavior in common alcohols like methanol and ethanol.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane) : The significant nonpolar character of the substituted benzene ring suggests good compatibility with these solvents. The compound is expected to be soluble to freely soluble in solvents like dichloromethane, chloroform, and toluene, but likely less soluble in highly nonpolar alkanes like hexane.

Predicted Solubility Summary Table

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Aqueous Buffers (pH 1.2-7.5) | Practically Insoluble | Dominated by hydrophobic aromatic core; lacks strong H-bonding groups.[4] |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Freely Soluble | Strong dipole-dipole interactions with the polar ester and C-X bonds. |

| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | Moderate polarity allows for some interaction, but limited by lack of H-bond donor. |

| Nonpolar | Dichloromethane, Toluene, Hexane | Soluble to Freely Soluble | "Like dissolves like" principle; compatible with the nonpolar aromatic structure. |

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In drug development, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[6][7][8] Failing to do so can lead to misleading results and costly failures in later stages.

-

Thermodynamic Solubility : This is the true equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved (solid) states.[7][8] This value is intrinsic to the compound in its most stable crystalline form and is critical for understanding its fundamental physicochemical properties. The classic shake-flask method is designed to measure thermodynamic solubility.[8]

-

Kinetic Solubility : This is a measure of the concentration at which a compound, typically dissolved in a concentrated organic solvent stock (like DMSO), precipitates when diluted into an aqueous medium.[5][9] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[6][7] Kinetic solubility is frequently measured in early drug discovery for high-throughput screening because it is faster, but it is highly dependent on the experimental protocol.[9][10]

For robust process development and pre-formulation, determining the thermodynamic solubility is essential for establishing a reliable baseline.

Experimental Determination of Solubility

The following protocols are designed as a self-validating system to provide a comprehensive solubility profile for methyl 2-bromo-3,6-difluorobenzoate.

Part A: Qualitative and Semi-Quantitative Solubility Assessment

This hierarchical approach efficiently classifies the compound's solubility and identifies suitable solvent systems for further analysis or reaction chemistry.[11][12]

-

Preparation : Add approximately 10-20 mg of the compound to a series of clean, dry test tubes or vials.

-

Solvent Addition : To each tube, add 1 mL of a single solvent from the panel (e.g., Water, 5% HCl, 5% NaOH, Methanol, Acetonitrile, Dichloromethane, Toluene).

-

Mixing : Vortex each sample vigorously for 30-60 seconds at room temperature.

-

Observation : Visually inspect each sample against a well-lit background. Look for the complete disappearance of solid particles. The presence of any turbidity or suspended particles indicates insolubility or partial solubility.

-

Classification : Classify the solubility based on visual inspection using standard descriptive terms.[13]

Part B: Quantitative Determination of Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] It ensures that the system reaches a true equilibrium between the solid and dissolved states.

-

System Preparation : Add an excess amount of methyl 2-bromo-3,6-difluorobenzoate to a known volume of the selected solvent (e.g., 5 mL in a glass vial). The excess solid is critical to ensure saturation is reached and maintained.

-

Equilibration : Seal the vials tightly. Place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[8]

-

Phase Separation : Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically compatible 0.22 or 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved microcrystals. This step is critical to avoid artificially high results.[8]

-

Sample Dilution : Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Concentration Analysis : Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as:

-

UV-Vis Spectrophotometry : If the compound has a suitable chromophore and does not suffer from interference from the solvent. A calibration curve must be prepared.

-

High-Performance Liquid Chromatography (HPLC) : The preferred method for its specificity and sensitivity. A calibration curve with known standards is required to ensure accurate quantification.

-

-

Calculation : Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Conclusion

The distinction between kinetic and thermodynamic solubility is not merely academic; it is a critical consideration for ensuring data reliability and reproducibility. For definitive characterization, the experimental protocols provided herein, particularly the shake-flask method for thermodynamic solubility, offer a reliable path to generating the high-quality data required by researchers, scientists, and drug development professionals.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Solubility of Things. (n.d.). Quantitative Analysis Techniques. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

-

Volkov, I., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

-

Veseli, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Anonymous. (n.d.). Qualitative Analysis of Organic Compounds. [Link]

-

Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Jadhav P.B. and Pandey P.S. (2013). Phase Solubility Analysis: A Technique of Purity Determination. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

The University of the West Indies at Mona. (n.d.). Qualitative Analysis of Organic Compounds. [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. [Link]

-

USP. (n.d.). Phase-Solubility Analysis. [Link]

-

Nanopartikel.info. (n.d.). Standard Operation Procedure for static solubility testing of NM suspension. [Link]

-

NanoReg. (2016). Procedure for solubility testing of NM suspension. [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

-

RIVM. (n.d.). Standard Operating Procedure - Protocol for the measurement of water solubility. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. (n.d.). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. [Link]

-

Molecules. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

-

Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. [Link]

-

PubChem. (n.d.). Methyl 2-bromo-6-fluorobenzoate. [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]

-

Journal of the American Chemical Society. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

-

CP Lab Safety. (n.d.). Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity. [Link]

-

University of California, Irvine. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. [Link]

-

Journal of the American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

ResearchGate. (n.d.). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. [Link]

-

ResearchGate. (n.d.). Effect of aromatic ring fluorination on CH⋯π interactions: Rotational spectrum and structure of the fluorobenzene⋯acetylene weakly bound dimer. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. csub.edu [csub.edu]

- 12. studylib.net [studylib.net]

- 13. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

Methyl 2-bromo-3,6-difluorobenzoate material safety data sheet (MSDS)

An in-depth review of available safety and technical data reveals a critical point of clarification regarding the specified topic, Methyl 2-bromo-3,6-difluorobenzoate . The vast majority of comprehensive Material Safety Data Sheets (MSDS) and technical information available are for a closely related isomer, Methyl 4-bromo-2,6-difluorobenzoate (CAS Number: 773134-11-5).

Direct and detailed safety documentation for Methyl 2-bromo-3,6-difluorobenzoate (CAS Number: 1805523-44-7) is sparse in the public domain. In the interest of scientific accuracy and safety, this guide will focus on the well-documented isomer, Methyl 4-bromo-2,6-difluorobenzoate , while noting the limited information on the 2-bromo isomer. It is a critical scientific principle that safety data for one isomer cannot be directly extrapolated to another due to potential differences in reactivity, toxicology, and physical properties.

This guide is intended for researchers, scientists, and professionals in drug development and will provide a comprehensive overview of the material safety data, handling procedures, and emergency protocols for Methyl 4-bromo-2,6-difluorobenzoate.

Section 1: Chemical Identification and Properties

Methyl 4-bromo-2,6-difluorobenzoate is a halogenated aromatic compound commonly used as a building block in organic synthesis.

Table 1: Physicochemical Properties of Methyl 4-bromo-2,6-difluorobenzoate

| Property | Value | Reference |

| CAS Number | 773134-11-5 | [1][2] |

| Molecular Formula | C8H5BrF2O2 | [2][3][4] |

| Molecular Weight | 251.03 g/mol | [1][2] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 41-43 °C | [3][4] |

| Boiling Point | 276.1 °C at 760 mmHg | [2][3][4] |

| Density | 1.7 g/cm³ | [3][4] |

| Flash Point | 120.8 °C | [3][4] |

| Storage Temperature | Room temperature | [1][4] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 4-bromo-2,6-difluorobenzoate is classified as a hazardous substance.

GHS Pictogram:

- [1]

Hazard Statements:

-

H302: Harmful if swallowed. [5]

Precautionary Statements:

A comprehensive list of precautionary statements is crucial for safe handling. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][6]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1][5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5][6]

-

P501: Dispose of contents/container to hazardous waste disposal.[5][6]

Section 3: Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is paramount when working with this compound to minimize exposure and ensure a safe research environment.

3.1 Engineering Controls

The primary line of defense is to handle Methyl 4-bromo-2,6-difluorobenzoate within a properly functioning chemical fume hood to control vapor and dust exposure.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

3.2 Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The following workflow outlines the selection and use of appropriate PPE.

Caption: PPE selection workflow for handling Methyl 4-bromo-2,6-difluorobenzoate.

Step-by-Step PPE Protocol:

-

Body Protection: A standard laboratory coat should be worn at all times.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in situations with a higher risk of splashing.[3]

-

Respiratory Protection: All handling of the solid or solutions should be performed in a chemical fume hood.[3]

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3] Contaminated clothing should be removed and washed before reuse.[3]

3.3 Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Avoid exposure to heat, flames, and sparks.[3]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

4.1 First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3][6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][5][6]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]

4.2 Accidental Release Measures

In the event of a spill, the following workflow should be initiated.

Caption: Emergency response workflow for a chemical spill.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Use an inert absorbent material like sand, silica gel, or vermiculite to soak up the spill.[6]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in an approved hazardous waste container, following all national and local regulations.[3][5][6]

Section 5: Stability and Reactivity

-

Reactivity: No specific reactivity data is available, but it is stable under recommended storage conditions.[5]

-

Chemical Stability: The product is stable under normal ambient conditions.[5]

-

Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[3]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[3]

Section 6: Toxicological and Ecological Information

-

Toxicological Information: No specific acute toxicity data is available for this product. The hazard classification is based on the potential for irritation and harm if swallowed, inhaled, or in contact with skin.[5][6] The toxicological properties have not been fully investigated.[6]

-

Ecological Information: There is no specific data available on the ecotoxicity of this compound. It is advised to prevent the material from entering drains or water courses.[3]

References

-

Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc. (n.d.). Retrieved from [Link]

Sources

- 1. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [sigmaaldrich.com]

- 2. CAS 773134-11-5 | Methyl 4-bromo-2,6-difluorobenzoate - Synblock [synblock.com]

- 3. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

Commercially available Methyl 2-bromo-3,6-difluorobenzoate suppliers

An In-depth Technical Guide to Methyl 2-bromo-3,6-difluorobenzoate: Sourcing, Synthesis, and Application

For the modern researcher and drug development professional, access to versatile chemical building blocks is paramount. Methyl 2-bromo-3,6-difluorobenzoate, a polysubstituted aromatic compound, represents a key intermediate for introducing complex functionalities into target molecules. Its unique arrangement of ortho and meta fluorine atoms, a reactive bromine site, and a methyl ester handle makes it a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and synthetic utility, offering a comprehensive resource for its procurement and application.

Introduction to a Versatile Synthetic Intermediate

Methyl 2-bromo-3,6-difluorobenzoate (CAS No. 1805523-44-7) is a halogenated aromatic ester. The strategic placement of its functional groups offers multiple avenues for synthetic transformations. The bromine atom is primed for metal-catalyzed cross-coupling reactions, while the fluorine atoms can modulate the electronic properties and metabolic stability of derivative compounds. The ester group provides a site for hydrolysis and subsequent amide bond formation, a cornerstone of pharmaceutical synthesis.

Key Molecular Features:

-

Molecular Formula: C₈H₅BrF₂O₂

-

Molecular Weight: 251.03 g/mol

-

Structure:

Commercial Sourcing and Procurement

The accessibility of starting materials is a critical first step in any research endeavor. Methyl 2-bromo-3,6-difluorobenzoate is available from several fine chemical suppliers, catering to research and development quantities. When selecting a supplier, it is essential to consider not only price but also purity, availability of analytical documentation (such as a Certificate of Analysis), and lead times.

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 1805523-44-7 | 95% | Available as a solid-liquid mixture. |

| BLDpharm | 1805523-44-7 | N/A | Provides access to documentation like NMR and HPLC.[1] |

| Biosynth | 1805523-44-7 | N/A | Marketed for pharmaceutical testing and as a reference standard. |

| Ivy Fine Chemicals | 1805523-44-7 | N/A | Listed as a key product.[3] |

| ChemicalBook | 1805523-44-7 | N/A | A platform that lists various global suppliers.[2] |

Physicochemical Properties and Safe Handling

Understanding the properties and hazards of a chemical is fundamental to its safe use in a laboratory setting.

Physicochemical Data:

-

Physical Form: Solid-Liquid Mixture

-

Boiling Point: 258.3 ± 40.0 °C at 760 mmHg

-

Density: 1.652 ± 0.06 g/cm³

-

Flash Point: 110.0 ± 27.3 °C

-

Storage: Store at room temperature.

Safety and Handling: This compound should be handled by trained professionals in a well-ventilated chemical fume hood.[4] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is required.[4]

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthetic Pathways and Key Reactions

The synthesis of Methyl 2-bromo-3,6-difluorobenzoate likely involves the esterification of the corresponding carboxylic acid, 2-bromo-3,6-difluorobenzoic acid. This precursor can be synthesized through directed ortho-lithiation of a difluorobromobenzene derivative followed by carboxylation, a strategy that allows for precise control over the substitution pattern.[5]

The primary synthetic utility of this compound lies in the reactivity of the C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing complex molecular architectures.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the coupling of Methyl 2-bromo-3,6-difluorobenzoate with a generic arylboronic acid.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Methyl 2-bromo-3,6-difluorobenzoate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.0 eq)

-

Toluene

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-bromo-3,6-difluorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

-

Rationale: The use of flame-dried glassware and an inert atmosphere (purging with nitrogen or argon) is crucial to prevent the deactivation of the palladium catalyst.

-

-

Solvent Addition: Add toluene and the 2M aqueous sodium carbonate solution. The solvent ratio is typically 4:1 toluene to aqueous base.

-

Rationale: A biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic reactants and catalyst, while the aqueous base is necessary for the transmetalation step of the catalytic cycle.

-

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-